molecular formula C21H23N3 B14175008 1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine CAS No. 5881-72-1

1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B14175008
CAS No.: 5881-72-1
M. Wt: 317.4 g/mol
InChI Key: CASAHDOBHBVBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with naphthalen-2-ylmethyl and pyridin-3-ylmethyl groups

Preparation Methods

The synthesis of 1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Substitution Reactions: The naphthalen-2-ylmethyl and pyridin-3-ylmethyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction may produce naphthalen-2-yl alcohols.

Scientific Research Applications

1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: Its unique structural properties make it a candidate for use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine can be compared with other similar compounds, such as:

    1-(Naphthalen-2-ylmethyl)piperazine: Lacks the pyridin-3-ylmethyl group, which may result in different chemical and biological properties.

    4-(Pyridin-3-ylmethyl)piperazine: Lacks the naphthalen-2-ylmethyl group, which may affect its overall stability and reactivity.

    1-(Naphthalen-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine: The position of the pyridinyl group is different, which can influence its binding affinity and selectivity towards molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

CAS No.

5881-72-1

Molecular Formula

C21H23N3

Molecular Weight

317.4 g/mol

IUPAC Name

1-(naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C21H23N3/c1-2-6-21-14-18(7-8-20(21)5-1)16-23-10-12-24(13-11-23)17-19-4-3-9-22-15-19/h1-9,14-15H,10-13,16-17H2

InChI Key

CASAHDOBHBVBJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)CC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.